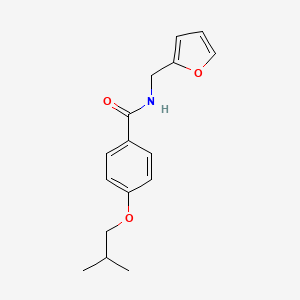![molecular formula C16H21NO3 B5820264 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirooxindole derivative that has shown promising results in medicinal chemistry, biological research, and material science.
Wissenschaftliche Forschungsanwendungen
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antiviral properties. In biological research, it has been used as a tool to study protein-protein interactions and enzyme activity. In material science, it has been studied for its optical and electronic properties.
Wirkmechanismus
The mechanism of action of 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, studies have shown that this compound interacts with specific targets in cells, leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that this compound can inhibit tumor growth and reduce the severity of inflammatory diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency and specificity towards certain targets. This makes it a valuable tool for studying specific biological processes and identifying potential drug targets. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to study its interactions with specific proteins and enzymes in more detail, which could lead to the identification of new drug targets. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for more efficient use in lab experiments.
Synthesemethoden
The synthesis of 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the condensation of 3-methyl-2-oxindole with butanal in the presence of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification and characterization using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-6-12-7-8-14-13(11-12)16(19-9-10-20-16)15(18)17(14)4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFWUVVRAXOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)

![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)

